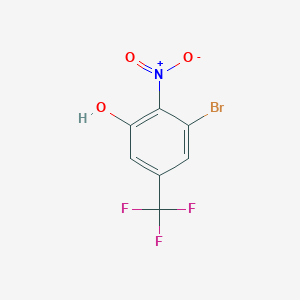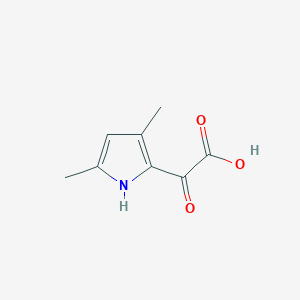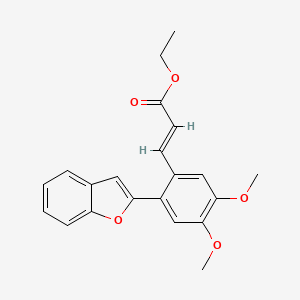
ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.
Introduction of the Dimethoxyphenyl Group: The 4,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acrylate Moiety: The acrylate moiety can be introduced through a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one derivatives.
Reduction: Formation of ethyl 3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another derivative used in photochemotherapy.
Angelicin: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C21H20O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
ethyl (E)-3-[2-(1-benzofuran-2-yl)-4,5-dimethoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C21H20O5/c1-4-25-21(22)10-9-14-11-19(23-2)20(24-3)13-16(14)18-12-15-7-5-6-8-17(15)26-18/h5-13H,4H2,1-3H3/b10-9+ |
Clé InChI |
GJYPNMGHKCWKTN-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
SMILES canonique |
CCOC(=O)C=CC1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
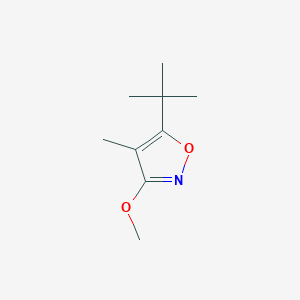
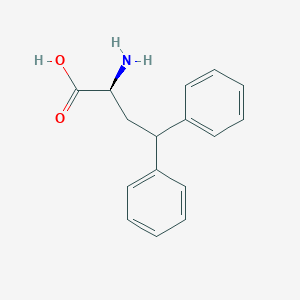
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
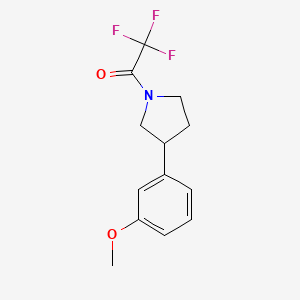

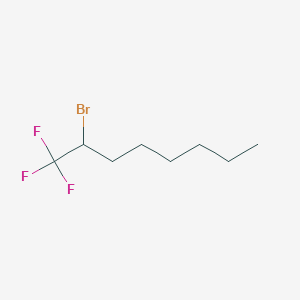
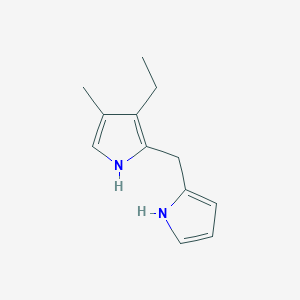
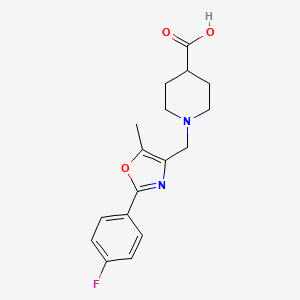
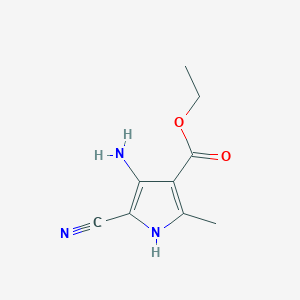
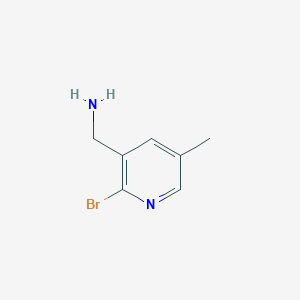
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
